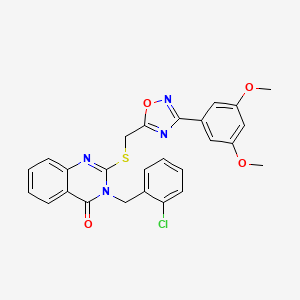
3-(2-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClN4O4S and its molecular weight is 520.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative within the quinazolinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C21H19ClN4O4 with a molecular weight of approximately 398.84 g/mol. The structure features a quinazolinone core substituted with a chlorobenzyl group and a thioether linkage to an oxadiazole moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit potent anticancer properties. For instance, compounds similar to the target molecule have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study reported that certain quinazolinone derivatives showed significant inhibitory activity against multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2, which are crucial in cancer cell proliferation and survival .
| Compound | IC50 (µM) against CDK2 | IC50 (µM) against HER2 | IC50 (µM) against EGFR |
|---|---|---|---|
| 2i | 0.173 ± 0.012 | 0.079 ± 0.015 | Comparable to control |
| 3i | 0.177 ± 0.032 | Similar to control | Comparable to control |
The compound 3i exhibited excellent inhibitory activity against HER2 comparable to lapatinib, a well-known HER2 inhibitor .
Antimicrobial Activity
Quinazolinones have also been investigated for their antimicrobial properties. Derivatives with specific substituents have shown varying degrees of antibacterial and antifungal activity. For example, compounds with methoxy or hydroxyl groups at strategic positions on the phenyl ring displayed enhanced antimicrobial effects .
The biological activity of This compound can be attributed to several mechanisms:
- Tyrosine Kinase Inhibition : The compound acts as an inhibitor of tyrosine kinases involved in cancer progression.
- Cell Cycle Arrest : By inhibiting CDK2, the compound may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Studies suggest that quinazolinones can trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
A series of case studies have highlighted the efficacy of quinazolinone derivatives in preclinical models:
- Study on Breast Cancer Cells : A study evaluated the effects of quinazolinone derivatives on human breast cancer cells, demonstrating significant cytotoxicity and inhibition of cell migration .
- Antimicrobial Evaluation : Another research assessed the antimicrobial properties of various quinazolinones, revealing that compounds with electron-donating groups were more effective against Gram-positive bacteria .
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4S/c1-33-18-11-17(12-19(13-18)34-2)24-29-23(35-30-24)15-36-26-28-22-10-6-4-8-20(22)25(32)31(26)14-16-7-3-5-9-21(16)27/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJHVQJSOPRQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














